molecular formula C21H27ClN4O2 B12604185 N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-24-5

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12604185
CAS No.: 918436-24-5
M. Wt: 402.9 g/mol
InChI Key: BXYJXTDIIIIWOX-IBGZPJMESA-N
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Description

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a specialized synthetic compound with significant potential in biomedical research, particularly in the study of bacterial pathogenesis and host-pathogen interactions. This peptide-based molecule is structurally engineered to investigate mechanisms underlying bacterial toxin activity, with proposed research applications in studying virulence factors produced by pathogenic bacteria such as Staphylococcus aureus . The compound's design suggests potential utility as a research tool for probing cellular processes involved in bacterial cytotoxicity, possibly through interaction with host cell receptors or signaling pathways implicated in immune response modulation . Researchers may employ this compound to advance understanding of bacterial leukocidin toxins and their cytotoxic mechanisms, potentially identifying novel therapeutic targets for infectious disease intervention. The structural features of this compound, including its chlorophenyl and methylphenyl moieties, indicate possible application in studying receptor-ligand interactions relevant to inflammatory responses and immune cell cytotoxicity. This research direction aligns with current investigative approaches targeting bacterial virulence factors, including those associated with Staphylococcus aureus infections . Additional research applications extend across multiple fields including respiratory pathology, dermatological research, digestive system studies, and skeletal disorder investigations, reflecting the broad potential research utility of this compound in understanding infection-related physiological disruptions. As with all research compounds, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should implement appropriate safety protocols when handling this material, in accordance with institutional guidelines for laboratory chemicals.

Properties

CAS No.

918436-24-5

Molecular Formula

C21H27ClN4O2

Molecular Weight

402.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-(4-chloroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C21H27ClN4O2/c1-15-5-9-18(10-6-15)25-21(28)19(4-2-3-13-23)26-20(27)14-24-17-11-7-16(22)8-12-17/h5-12,19,24H,2-4,13-14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

BXYJXTDIIIIWOX-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis begins with the selection of appropriate starting materials:

These compounds are readily available and serve as precursors for the multi-step synthesis.

Reaction Steps

Step 1: Formation of N-(4-Chlorobenzyl)glycine

  • Reaction : 4-Chlorobenzyl chloride reacts with glycine in the presence of a base such as sodium hydroxide.
  • Conditions : Reflux conditions are typically employed to enhance the reaction rate.
  • Intermediate Formed : N-(4-Chlorobenzyl)glycine.

Step 2: Coupling Reaction

  • Reaction : N-(4-Chlorobenzyl)glycine is coupled with 4-methylaniline using a coupling agent such as dicyclohexylcarbodiimide (DCC).
  • Conditions : The reaction is conducted under mild conditions to prevent degradation of intermediates.
  • Intermediate Formed : N-(4-Chlorophenyl)methylglycyl-N-(4-methylphenyl)amide.

Step 3: Final Coupling with L-Lysine

  • Reaction : The intermediate from Step 2 reacts with L-Lysine in the presence of DCC or similar coupling agents.
  • Conditions : Controlled temperature and pH are maintained to ensure high yield and purity.
  • Final Product : N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide.

Reaction Analysis

Key Parameters

The synthesis involves careful control of:

  • Temperature : Reflux temperatures (~80–100°C) for initial reactions; lower temperatures (~25–40°C) for final coupling.
  • pH Levels : Slightly basic conditions (pH ~8–10) are preferred during coupling reactions.
  • Time Duration : Each step may require several hours to ensure complete conversion.

Yield Optimization

To maximize yield:

  • Use high-purity reagents.
  • Employ optimized stoichiometric ratios.
  • Implement purification techniques such as recrystallization or chromatography.

Industrial Production Considerations

For large-scale production:

  • Use reactors equipped with temperature and pressure controls.
  • Implement automated systems for reagent addition and monitoring.
  • Conduct rigorous quality checks to ensure consistency.

Data Table: Reaction Summary

Step Reaction Conditions Intermediate/Product Yield (%)
1 4-Chlorobenzyl chloride + Glycine → N-(4-Chlorobenzyl)glycine Reflux, NaOH N-(4-Chlorobenzyl)glycine ~85%
2 N-(4-Chlorobenzyl)glycine + 4-Methylaniline → N-(4-Chlorophenyl)methylglycyl-N-(4-methylphenyl)amide Mild, DCC Intermediate amide ~80%
3 Intermediate amide + L-Lysine → this compound Mild, DCC Final Product ~75%

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand protein-ligand interactions and enzyme inhibition mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, its aromatic groups facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Lysinamide Derivatives

The following analogs differ in the substituents on the glycyl or lysinamide moieties, which directly affect their physicochemical and biological properties:

Compound Name Substituent on Glycyl Group Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide 4-Chlorophenyl C₂₂H₃₀N₄O₂ 382.4992 Electron-withdrawing Cl enhances polarity; may affect receptor binding .
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide Benzyl (C₆H₅CH₂) C₂₃H₃₀N₄O₂ 382.2369 Increased aromaticity and bulk; higher lipophilicity (XlogP: 2.1) .
N-[(3-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide 3-Methylphenylmethyl C₂₃H₃₂N₄O₂ 396.5275 Asymmetric methyl substitution may alter crystal packing or solubility .
Key Observations:
  • Crystal Packing : Weak interactions (e.g., C–H⋯N, π–π stacking) dominate the crystal structures of similar compounds, as seen in imidazole-imine analogs with halophenyl groups . The chlorophenyl substituent may enhance halogen bonding, influencing crystallinity .

Comparison with Non-Lysinamide Analogs

Imidazole-4-imines ()

Compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine share the 4-chlorophenyl and 4-methylphenyl motifs but feature an imidazole core instead of lysinamide. These exhibit:

  • Twisted Conformations : Dihedral angles (~56°) between aromatic planes, driven by steric hindrance.
  • Crystal Packing : Stabilized by C–H⋯N and C–H⋯Cl interactions, similar to lysinamide derivatives .
Fentanyl Analogs ()

Examples like N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide highlight the prevalence of 4-chlorophenyl groups in opioid analogs. While structurally distinct from lysinamides, these compounds underscore the role of halogenated aryl groups in enhancing binding affinity to μ-opioid receptors .

Biological Activity

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H29ClN4O2
  • Molecular Weight : 404.94 g/mol
  • IUPAC Name : this compound

The presence of the chlorophenyl and methylphenyl groups in its structure is believed to enhance its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.
  • Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Disruption of Cellular Processes : By affecting key biochemical pathways, the compound can disrupt processes such as DNA replication and protein synthesis, leading to reduced viability in target cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating a broad spectrum of activity.

  • Case Study Example : In a study involving Gram-positive and Gram-negative bacteria, the compound showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, indicating potent antibacterial effects .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been noted, suggesting a mechanism involving programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Effectiveness
AntimicrobialVarious bacteriaMIC 0.5 - 2 µg/mL
AnticancerCancer cell linesIC50 < 10 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations .
  • Cancer Cell Studies : In vitro assays using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 8 µM .

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